molecular formula C12H17NO4 B8355165 Tert-butyl 5,6-bis(hydroxymethyl)nicotinate

Tert-butyl 5,6-bis(hydroxymethyl)nicotinate

Cat. No.: B8355165
M. Wt: 239.27 g/mol
InChI Key: SWYFJTIOEHAINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5,6-bis(hydroxymethyl)nicotinate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group attached to the pyridine ring, along with two hydroxymethyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl esters and hydroxymethylating agents. One common method involves the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is prepared by reacting 4-(6-nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,6-bis(hydroxymethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amine group.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 5,6-bis(hydroxymethyl)nicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and metabolic processes. Detailed studies on the exact mechanism of action are limited, and further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5,6-bis(hydroxymethyl)nicotinate is unique due to the specific positioning of the hydroxymethyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl 5,6-bis(hydroxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)8-4-9(6-14)10(7-15)13-5-8/h4-5,14-15H,6-7H2,1-3H3

InChI Key

SWYFJTIOEHAINL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5,6-diethenylpyridine-3-carboxylate (19.0 g, 82 mmol) in dichloromethane (821 mL) at −78° C. was added ozone gas. The ozone bubbled though the solution until saturated (1 h). Nitrogen gas was then bubbled through the solution. The mixture was diluted with methanol (821 mL) and sodium borohydride (7.77 g, 205 mmol) was added. After 15 min, the mixture was quenched with saturated aqeuous sodium bicarbonate and washed with dichloromethane (3×). The combined organics were washed with brine, dried with magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→15% methanol/dichloromethane) gave the title compound. MS: m/z=240.3 (M+1).
Quantity
19 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
821 mL
Type
solvent
Reaction Step One
Quantity
7.77 g
Type
reactant
Reaction Step Two
Quantity
821 mL
Type
reactant
Reaction Step Two

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